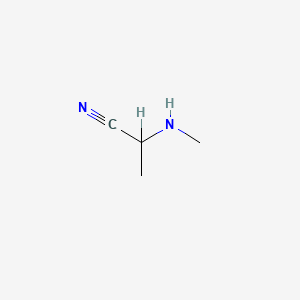

2-(Methylamino)propanenitrile

Description

Chemical Significance of the 2-(Methylamino)propanenitrile Scaffold in Modern Organic Chemistry Research

The chemical significance of the this compound scaffold lies in the combined reactivity of its two primary functional groups: the nitrile and the methylamino group. This unique combination allows it to serve as a versatile building block in organic synthesis.

The nitrile group (-C≡N) is a highly valuable functional group, known for its ability to undergo a wide array of chemical transformations. It can be hydrolyzed to produce amides or carboxylic acids, or reduced to form primary amines ontosight.ai. This versatility allows for the introduction of various nitrogen-containing functionalities into a molecular framework. The electron-withdrawing nature of the nitrile group also influences the reactivity of the rest of the molecule .

The methylamino group (-NHCH3) imparts nucleophilic character and basicity to the molecule cymitquimica.com. It can readily participate in reactions such as nucleophilic substitutions and additions. The presence of this amine functionality is crucial for building larger, more complex nitrogen-containing structures, including various heterocyclic systems which are prevalent in medicinal chemistry ontosight.ai.

The juxtaposition of these two functional groups on a simple aliphatic chain creates a powerful synthetic tool. The scaffold is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, where the specific arrangement of the amine and nitrile is key to the desired biological activity cymitquimica.com.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 16752-54-8 |

| Molecular Formula | C4H8N2 |

| Molecular Weight | 84.12 g/mol |

Data sourced from MOLBASE molbase.com.

Overview of Principal Academic Research Trajectories for this compound

Academic research involving the this compound scaffold and its isomers primarily focuses on its application as an intermediate in the synthesis of higher-value, complex molecules, particularly for biological and materials science applications.

Pharmaceutical and Medicinal Chemistry: A significant trajectory for aminonitrile scaffolds is in drug discovery. While direct research on this compound is specific, related structures are integral to the synthesis of biologically active compounds. For instance, the propanenitrile moiety is a key component in a class of potent inhibitors for Glycogen Synthase Kinase-3β (GSK-3β), a target in Alzheimer's disease research nih.govmdpi.com. In these studies, derivatives like 3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propanenitrile demonstrated the importance of the nitrile group for inhibitory activity nih.govmdpi.com. Similarly, an isomer, 3-(methylamino)propanenitrile, serves as a key intermediate in the synthesis of certain fluoroquinolone antibiotics . This highlights the research trend of using the aminopropanenitrile core to construct novel therapeutic agents.

Synthesis of Complex Organic and Organometallic Compounds: The scaffold is a precursor in more fundamental organic synthesis research. For example, 2-methyl-2-(methylamino)propanenitrile (B1621716) has been reacted to form β-enamino γ-sultams, demonstrating its utility in creating complex heterocyclic systems mpg.de. Furthermore, derivatives of the related 3-((pyridin-2-yl)methylamino)propanenitrile have been used to create dithiocarbamate (B8719985) ligands. These ligands form stable complexes with transition metals like nickel(II) and zinc(II), which are investigated for applications ranging from anti-corrosion agents to single-source precursors for synthesizing metal sulfide (B99878) nanomaterials researchgate.netmdpi.comugm.ac.id.

Agrochemical Research: The structural motifs present in this compound are also found in compounds developed for agriculture cymitquimica.com. The nitrile group is a feature of various herbicides. For example, cyanazine, a triazine herbicide, contains a 2-amino-2-methylpropionitrile structure nerc.ac.uk. Research into aminonitriles as intermediates for agrochemicals continues to be an active field, leveraging their reactivity to build novel pesticides cymitquimica.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(methylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-4(3-5)6-2/h4,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKGPLGETVCLCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40937341 | |

| Record name | 2-(Methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16752-54-8 | |

| Record name | 2-(Methylamino)propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16752-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanenitrile, 2-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016752548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40937341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylamino Propanenitrile

The synthesis of 2-(methylamino)propanenitrile, an α-aminonitrile, can be achieved through various chemical strategies. These methods range from classical multicomponent reactions to sophisticated stereoselective approaches designed to produce enantiomerically pure forms of the compound and its derivatives.

Mechanistic Organic Chemistry and Computational Studies

Investigation of Reaction Mechanisms for 2-(Methylamino)propanenitrile

The reactivity of α-aminonitriles like this compound has been a subject of interest for over a century, as these compounds serve as versatile building blocks for a wide array of more complex molecules, including heterocycles, alkaloids, and amino acids. uni-mainz.de Their reaction mechanisms often involve the unique electronic properties conferred by the proximity of the amino group to the cyano group.

The chemistry of this compound is characterized by its participation in various nucleophilic reactions. The nitrogen atom's lone pair of electrons makes the amino group a nucleophilic center, while the carbon atom alpha to the nitrile group can be deprotonated to form a potent nucleophile.

As a Nitrogen Nucleophile: The secondary amine in this compound can act as a nucleophile, attacking electrophilic centers. For example, in syntheses of related compounds, amino groups readily participate in nucleophilic addition reactions with electron-deficient alkenes like acrylonitrile.

As a Carbon Nucleophile: The hydrogen atom on the carbon adjacent to the nitrile group (the α-carbon) is acidic and can be removed by a strong base. This deprotonation generates a stabilized carbanion, which is an effective nucleophile. uni-mainz.de These lithiated or deprotonated α-aminonitriles are considered synthetic equivalents of acyl anions. uni-mainz.de They can participate in a range of nucleophilic substitution and addition reactions. thieme-connect.de

Key reactions involving deprotonated α-aminonitriles include:

Alkylation: Reaction with alkyl halides to form new C-C bonds at the α-position. thieme-connect.de

1,2-Additions: Attack on the carbonyl carbon of aldehydes and ketones to form β-amino alcohol derivatives. thieme-connect.de

Epoxide Opening: Nucleophilic attack on an epoxide ring, leading to the formation of γ-amino alcohols. thieme-connect.de

Nucleophilic Aromatic Substitution: In some cases, these carbanions can displace leaving groups on aromatic rings. thieme-connect.de

The electrochemical oxidation of aliphatic amines offers another pathway where an initial oxidation step generates a reactive iminium intermediate. mdpi.com This electrophilic species is then susceptible to attack by various nucleophiles, illustrating the dual electrophilic and nucleophilic potential of the aminonitrile scaffold depending on the reaction conditions. mdpi.com

Intramolecular rearrangements offer pathways to complex molecular architectures from simpler precursors. For aminonitriles and related structures, these rearrangements can be key steps in the synthesis of heterocyclic systems.

One relevant class of rearrangements is the amino-Cope rearrangement, which has been investigated mechanistically using Density Functional Theory (DFT). utas.edu.au Studies on related systems show that anionic versions of this rearrangement can be employed for the efficient preparation of medium-sized nitrogen-containing heterocycles. utas.edu.au While the neutral amino-Cope rearrangement often proceeds through a concerted pathway, the anionic variants, which would be relevant to deprotonated this compound, tend to follow a stepwise mechanism. utas.edu.au

Another area of study involves intramolecular cyclizations. DFT studies on N-allylic substituted α-aminonitriles have elucidated the mechanisms of phosphine-catalyzed intramolecular cyclizations. rsc.org These investigations explored competing 5-endo-trig and 5-exo-trig pathways, providing insights into the factors that control the formation of different functionalized pyrrolidine (B122466) rings. rsc.org Such studies are crucial for understanding and predicting how a molecule like this compound, if appropriately substituted, might undergo intramolecular rearrangements to form cyclic products.

Theoretical and Computational Approaches in Understanding this compound Chemistry

Computational chemistry is an indispensable tool for deciphering the complex reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and Molecular Dynamics (MD) provide a molecular-level understanding of structure, reactivity, and interaction.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of many-body systems, such as molecules. wikipedia.org It is widely applied to predict reactivity, elucidate reaction mechanisms, and interpret spectroscopic data. utas.edu.au

For aminonitriles, DFT studies have provided key insights into:

Electronic Structure: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), help predict a molecule's reactivity. For instance, the energy and localization of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO indicates the site for nucleophilic attack.

Reaction Mechanisms: DFT is used to map the potential energy surface of a reaction, identifying transition states and intermediates. This allows for the determination of activation energies and reaction pathways, explaining why certain products are formed over others. utas.edu.aursc.orgresearchgate.net For example, DFT calculations have shown that for the reaction between ammonia (B1221849) and a platinum-nitrile complex, the substitution of a chloride ligand by ammonia is kinetically favored over the nucleophilic attack on the nitrile itself. researchgate.net

Enantioselective Interactions: DFT calculations have been used to study the dimerization of chiral aminonitriles, showing that homochiral dimers are preferentially stabilized over heterochiral dimers in the gas phase, a trend not observed in water. rsc.org

| DFT Application Area | Information Obtained | Relevance to this compound |

|---|---|---|

| Electronic Structure Analysis | HOMO/LUMO energies, electron density distribution, molecular orbital shapes. | Predicts the most reactive sites (e.g., nitrogen lone pair, α-carbon) and general stability. |

| Reaction Pathway Analysis | Transition state structures, activation energies, reaction intermediates. utas.edu.aursc.org | Elucidates mechanisms for nucleophilic reactions, cyclizations, and rearrangements. |

| Spectroscopic Prediction | Prediction of NMR chemical shifts and other spectroscopic properties. | Aids in structure confirmation and interpretation of experimental data. |

| Interaction Energies | Calculation of binding energies and non-covalent interactions (e.g., dimerization). rsc.org | Helps understand intermolecular forces and potential for self-assembly or aggregation. |

Many reactions involving this compound can lead to multiple products, making the prediction of regioselectivity (which position reacts) and stereoselectivity (which stereoisomer is formed) crucial. Computational models are essential for understanding the origins of this selectivity. rsc.org

Regioselectivity: In the ring-opening of substituted aziridines with amines, DFT calculations have been used to investigate the nucleophilic attack at the different carbon atoms of the aziridine (B145994) ring. researchgate.net These studies, which model the reaction in different solvents, help predict which regioisomer will be the major product. researchgate.net This is analogous to predicting the outcome of reactions where a nucleophile could attack different electrophilic sites in a derivative of this compound.

Stereoselectivity: DFT has been successfully used to explain the chemo- and stereo-selectivities of catalyzed intramolecular cyclizations of α-amino nitriles. rsc.org By modeling the reaction pathways for different starting isomers, researchers can understand why a particular diastereomer or enantiomer is preferentially formed. rsc.org Furthermore, computational studies have been instrumental in explaining unexpected stereochemical outcomes, such as stereoreversal in Friedel-Crafts reactions to form α-aminonitriles, by analyzing the coordination between the catalyst and the iminonitrile intermediate. rsc.org

While DFT is excellent for static properties and reaction pathways, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations provide insights into conformational changes, solvent effects, and binding interactions with other molecules. nih.gov

In studies of complex bioactive molecules containing a propanenitrile moiety, microsecond-long MD simulations have been critical. researchgate.netsemanticscholar.org These simulations have been used to:

Analyze Binding Modes: Investigate how a ligand interacts with its biological target, such as an enzyme's active site. MD simulations reveal stable hydrogen bonds and other key interactions that determine binding affinity. semanticscholar.orgresearchgate.net

Assess Conformational Stability: Track the root-mean-square deviation (RMSD) of a ligand within a binding pocket to determine how stable its conformation is over time. semanticscholar.orgresearchgate.net

Understand Solvent Effects: Analyze the role of individual water molecules in mediating or disrupting ligand-protein interactions. nih.gov For example, simulations showed that a potent inhibitor containing a propanenitrile group did not displace a high-energy water molecule in its target's binding site, but instead caused a subtle shift that stabilized the complex. nih.gov

These computational techniques demonstrate how the dynamic behavior and interactions of molecules containing the this compound scaffold can be analyzed to understand their function in complex biological systems.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Role as a Versatile Synthetic Intermediate and Building Block

As a synthetic intermediate, 2-(Methylamino)propanenitrile provides a compact and reactive scaffold for the elaboration of intricate molecular structures. Its utility stems from the differential reactivity of its two functional groups, which allows for sequential and controlled chemical transformations.

The development of chiral ligands is fundamental to asymmetric catalysis, a field dedicated to the enantioselective synthesis of chiral molecules. mdpi.com Chiral amines and their derivatives are crucial components in many successful ligand scaffolds, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. nih.govnih.gov While α-aminonitriles, as a class of compounds, are recognized as valuable chiral building blocks for creating more complex molecules, specific documented instances of this compound being used as a direct precursor for the synthesis of chiral ligands for asymmetric catalysis are not extensively reported in the surveyed literature. The design of such ligands often involves the incorporation of stereocenters and specific functional groups capable of effective coordination with transition metals, a role that appropriately modified aminonitriles could potentially fulfill.

The concept of using simple, readily available molecules as "building blocks" is a cornerstone of modern synthetic chemistry, enabling the efficient assembly of complex targets. illinois.eduzyvex.comcam.ac.ukbasicknowledge101.com this compound and its derivatives exemplify this principle, serving as key intermediates in multi-step synthetic sequences.

A significant example is the stereoselective synthesis of the fluoroquinolone antibiotic PF-00951966. In this pathway, the structurally related compound, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile, functions as a critical intermediate. thieme-connect.com The synthesis of this key component is a complex process in itself, highlighting how the core aminonitrile structure is elaborated and carried through numerous steps to eventually be incorporated into the final, highly complex antibiotic molecule. This demonstrates the role of the aminonitrile moiety as a foundational element upon which greater molecular complexity is built.

Heterocyclic compounds, which contain rings with at least one atom other than carbon, are ubiquitous in medicinal chemistry and materials science. The dual functionality of α-aminonitriles makes them attractive precursors for the synthesis of various heterocyclic systems. arkat-usa.org As a class, these compounds can act as bifunctional reactants where the nucleophilic amino group and the electrophilic cyano group participate in cyclization reactions to form rings.

For instance, α-aminonitriles are known to be key precursors for five-membered heterocycles such as:

Imidazoles: Formed through reactions with reagents like imidoesters.

Oxazoles: Can be synthesized from α-aminonitriles under specific reaction conditions that facilitate ring closure involving the nitrogen and the nitrile carbon. arkat-usa.org

While these reactions are established for the general class of α-aminonitriles, specific examples detailing the use of this compound itself to construct such heterocyclic systems are not prominently featured in the available research. Nevertheless, its chemical structure suggests a strong potential for use in such cyclization reactions to create novel heterocyclic frameworks. arkat-usa.orgmdpi.comnih.gov

Biological Activity and Medicinal Chemistry Research Related to this compound Derivatives

The core structure of this compound is a valuable starting point for the development of new drug candidates. By modifying this core, medicinal chemists can create derivatives with tailored biological activities.

In drug discovery, a "scaffold" refers to the core chemical structure of a molecule that is responsible for its primary biological activity. The this compound moiety serves as a key component in building the side chains of more complex pharmaceutically active molecules. Its primary role is not as the core scaffold itself, but as a crucial building block for constructing appendages that are vital for the molecule's interaction with its biological target.

The most notable example is its incorporation into the side chain of fluoroquinolone antibiotics. The quinolone ring system is the primary pharmacophore responsible for the antibacterial activity, but the nature of the substituent at the C-7 position is critical for modulating the potency, spectrum of activity, and pharmacokinetic properties of the drug. The complex aminonitrile-containing side chain in molecules like PF-00951966 is designed to optimize these properties, making the original aminonitrile building block an essential element in the development of the final lead compound.

The utility of this compound derivatives is clearly demonstrated in the synthesis of the experimental fluoroquinolone antibiotic PF-00951966. This compound was investigated for its potential to treat respiratory tract infections. thieme-connect.com

Investigation of this compound Analogs as Inhibitors of Specific Biological Targets (e.g., Leucine-Rich Repeat Kinase 2 (LRRK2), Leishmania N-Myristoyltransferase)

Mutations in the LRRK2 gene are linked to an increased risk of developing Parkinson's disease, making its kinase domain a significant target for therapeutic intervention. michaeljfox.org While numerous structurally diverse LRRK2 inhibitors have been developed, with some advancing to clinical trials, the exploration of novel chemical scaffolds remains a priority. cornell.edunih.govnih.gov The aminonitrile structural motif, present in this compound, is of interest to medicinal chemists for its potential to interact with key residues within the ATP-binding pocket of kinases. However, publicly available scientific literature to date has not specifically detailed the synthesis or evaluation of this compound analogs as LRRK2 inhibitors. The focus of current research remains on other heterocyclic and complex molecular structures. cornell.edunih.gov

Leishmania N-Myristoyltransferase is an enzyme crucial for the survival and virulence of the Leishmania parasite, which is responsible for the disease leishmaniasis. semanticscholar.orgnih.gov NMT catalyzes the attachment of myristate, a fatty acid, to various proteins, a process essential for their function and localization within the parasite. nih.gov Inhibition of Leishmania NMT is a validated strategy for the development of new anti-leishmanial drugs. nih.gov Extensive research has led to the discovery of potent and selective inhibitors of this enzyme, often featuring complex heterocyclic systems. semanticscholar.orgnih.gov While nitrile-containing compounds have been investigated as potential enzyme inhibitors in various contexts, specific studies on analogs of this compound as inhibitors of Leishmania NMT are not prominently featured in the current body of scientific literature.

Table 1: Investigational Status of this compound Analogs as Enzyme Inhibitors

| Target Enzyme | Status of Investigation | Key Findings |

| Leucine-Rich Repeat Kinase 2 (LRRK2) | Not reported in scientific literature | Research is focused on other chemical scaffolds. |

| Leishmania N-Myristoyltransferase | Not reported in scientific literature | Current inhibitors are structurally distinct. |

Studies on Molecular Interactions with Biological Systems and Elucidation of Proposed Mechanisms of Action

The potential for aminonitrile compounds to interact with biological targets stems from the chemical properties of the nitrile and amino groups. The nitrile group, with its linear geometry and electronegative nitrogen atom, can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions, within a protein's active site. nih.gov Furthermore, under certain conditions, the nitrile group can act as a "warhead" for covalent reversible inhibition, particularly with cysteine proteases, where the carbon atom of the nitrile is susceptible to nucleophilic attack by the thiol group of a cysteine residue. mdpi.comdntb.gov.uafrontiersin.org

The amino group in this compound and its analogs can be protonated at physiological pH, allowing for the formation of ionic bonds with negatively charged amino acid residues, such as aspartate or glutamate, in a binding pocket. This electrostatic interaction can significantly contribute to the binding affinity of a ligand for its target protein. elifesciences.orgnih.gov

While these general principles of molecular interaction are well-established, specific computational or experimental studies detailing the binding mode of this compound or its direct analogs with LRRK2 or Leishmania NMT are not available in the reviewed scientific literature. Molecular docking and dynamic simulations, which are powerful tools for predicting and analyzing protein-ligand interactions, have been extensively used to study other inhibitors of these enzymes. mdpi.comeuropa.euresearchgate.net However, the application of these methods to this compound derivatives in the context of LRRK2 or Leishmania NMT inhibition has not been reported. Consequently, any proposed mechanism of action for such compounds would be purely speculative at this stage and would require substantial future research for validation.

Table 2: Potential Molecular Interactions of the Aminonitrile Scaffold

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues |

| Nitrile | Hydrogen Bonding, Dipole-Dipole | Polar residues (e.g., Ser, Thr, Asn, Gln) |

| Nitrile | Covalent Reversible Inhibition | Cysteine |

| Amino (protonated) | Ionic Bonding | Acidic residues (e.g., Asp, Glu) |

Analytical Methodologies and Spectroscopic Characterization in Research

Advanced Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods are indispensable for the unambiguous identification and characterization of organic molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Vibrational Spectroscopy (FT-IR), and Mass Spectrometry (MS) provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignments

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(Methylamino)propanenitrile, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) would be influenced by the electronegativity of adjacent atoms (nitrogen and the nitrile group). Protons on the carbon adjacent to the nitrile group (α-carbon) would appear at a characteristic downfield position. Spin-spin splitting patterns, governed by the n+1 rule, would reveal the number of neighboring protons, helping to confirm the connectivity of the molecule.

¹³C NMR: The carbon NMR spectrum would show a signal for each unique carbon atom. The carbon of the nitrile group (-C≡N) would have a characteristic chemical shift in the 115-125 ppm range. The carbons attached to the nitrogen atom would also exhibit predictable shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| -CH(CN)- | Quartet | ~45-55 |

| -CH₃ (on chain) | Doublet | ~15-25 |

| -NH- | Singlet (broad) | N/A |

| -N-CH₃ | Singlet | ~30-40 |

Note: The data in this table is predicted based on general principles of NMR spectroscopy for similar structures and is not based on experimental results for this compound.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to display characteristic absorption bands.

A key feature would be the sharp, medium-intensity absorption band for the nitrile group (C≡N) stretch, typically appearing around 2240-2260 cm⁻¹. The presence of a secondary amine (N-H) would be indicated by a weak to medium absorption band in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the alkyl groups would appear just below 3000 cm⁻¹.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine (N-H) | Stretch | 3300 - 3500 |

| Alkyl C-H | Stretch | 2850 - 2960 |

| Nitrile (C≡N) | Stretch | 2240 - 2260 |

Note: The data in this table is based on characteristic infrared absorption frequencies for functional groups and does not represent experimentally measured values for this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound (C₄H₈N₂, molecular weight: 84.12 g/mol ). Analysis of the fragmentation pattern provides clues to the molecule's structure. Common fragmentation pathways for aminonitriles include the loss of the nitrile group and cleavage at the carbon-carbon bond alpha to the amine group, leading to characteristic fragment ions.

Chromatographic Methods for Separation, Purification, and Purity Determination

Chromatography is essential for separating the components of a mixture and determining the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques used.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Separations

HPLC is a versatile technique for separating non-volatile or thermally unstable compounds. For an aminonitrile like this compound, a reversed-phase HPLC (RP-HPLC) method would likely be employed.

Methodology: In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) would be used with a polar mobile phase, often a mixture of water and a polar organic solvent like acetonitrile or methanol. An acid modifier (e.g., formic acid or trifluoroacetic acid) is often added to the mobile phase to improve peak shape for amine-containing compounds. Detection could be achieved using a UV detector, as the nitrile and amine functionalities have some UV absorbance at low wavelengths.

Table 3: Typical RP-HPLC Parameters for Analysis of Aminonitriles

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |

| Elution | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~210 nm |

Note: These are general starting conditions and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile compounds. Given its relatively low molecular weight, this compound is expected to be sufficiently volatile for GC analysis.

Methodology: The compound would be injected into a heated port, vaporized, and carried by an inert gas (like helium or nitrogen) through a capillary column. The column's stationary phase would be selected based on the polarity of the analyte. A mid-polarity column (e.g., containing phenyl or cyanopropyl functional groups) would likely be suitable. A Flame Ionization Detector (FID) would be an effective universal detector for this organic compound, while a Nitrogen-Phosphorus Detector (NPD) would offer higher selectivity and sensitivity. Coupling the GC to a mass spectrometer (GC-MS) would allow for both separation and definitive identification of the compound.

Table 4: General Gas Chromatography Parameters for Volatile Amine Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms or similar (30 m x 0.25 mm ID) |

| Carrier Gas | Helium |

| Inlet Temperature | ~250 °C |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C) |

| Detector | FID or MS |

Note: These parameters are illustrative and would need to be optimized for the specific properties of this compound.

Chiral Chromatography for Enantiomeric Purity Determination

The separation of enantiomers, which are non-superimposable mirror images of each other, is a critical task in chemical analysis, particularly in the pharmaceutical and agrochemical industries where the biological activity of a compound can be specific to a single enantiomer. wiley.comgcms.cz High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques widely employed for the enantiomeric separation of chiral amines and related compounds. nih.govmdpi.comchromatographyonline.com

The determination of the enantiomeric purity of this compound, a chiral aliphatic amine, can be achieved through these established chromatographic methods. The core principle of chiral chromatography lies in the use of a chiral stationary phase (CSP) or a chiral mobile phase additive. wikipedia.orgchiralpedia.com The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. wikipedia.org

For small, volatile amines like this compound, gas chromatography is a highly suitable technique. chromatographyonline.com Often, derivatization of the amine is necessary to improve its volatility and chromatographic behavior. nih.govlibretexts.org Common derivatizing agents for amines include trifluoroacetic anhydride or isopropyl isocyanate, which convert the enantiomers into diastereomeric amides. nih.gov These diastereomers can then be separated on a standard achiral column. Alternatively, direct separation can be achieved without derivatization by using a chiral stationary phase. Cyclodextrin-based CSPs are particularly common and effective for the separation of a wide range of chiral molecules, including amines. wiley.comgcms.cz

High-performance liquid chromatography is another robust method for chiral separations. mdpi.commdpi.com Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used and have demonstrated broad applicability for separating a diverse array of chiral compounds, including amines. wikipedia.orgnih.gov The choice of mobile phase, often a mixture of a non-polar solvent like hexane and an alcohol modifier, can be optimized to achieve baseline separation of the enantiomers. nih.gov The addition of acidic or basic modifiers to the mobile phase can also significantly influence the retention and resolution of basic compounds like this compound. nih.gov

While specific application notes detailing the chiral separation of this compound are not prevalent in publicly accessible literature, the established methodologies for separating analogous small chiral aliphatic amines provide a strong foundation for developing a suitable analytical method. The selection of the appropriate technique (GC or HPLC), chiral stationary phase, and chromatographic conditions would be determined through methodical screening and optimization.

Table 1: Common Chiral Chromatography Techniques for Amine Separation

| Technique | Chiral Stationary Phase (CSP) Type | Derivatization | Typical Mobile/Carrier Gas |

|---|---|---|---|

| Gas Chromatography (GC) | Cyclodextrin derivatives | Often employed (e.g., with trifluoroacetic anhydride) | Hydrogen, Helium |

| High-Performance Liquid Chromatography (HPLC) | Polysaccharide-based (Cellulose, Amylose) | Not always necessary | Hexane/Alcohol mixtures |

| High-Performance Liquid Chromatography (HPLC) | Pirkle-type (brush-type) | Not always necessary | Hexane/Alcohol mixtures |

Crystallographic Techniques for Solid-State Structure Elucidation (e.g., X-ray Diffraction)

The process of X-ray crystallography involves several key steps. First, a high-quality single crystal of the compound of interest must be grown. libretexts.org This can often be the most challenging step in the process. libretexts.org Once a suitable crystal is obtained, it is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. nih.gov The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. wikipedia.org

By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this electron density map, the positions of the individual atoms can be determined, and a detailed molecular structure can be built and refined. nih.gov

For the compound this compound, obtaining its crystal structure would provide unambiguous proof of its molecular connectivity and conformation in the solid state. This experimental data is invaluable for computational modeling and for understanding intermolecular interactions, such as hydrogen bonding, that may occur in the crystalline lattice.

While the crystal structures of related aminonitrile compounds have been reported in the scientific literature, a specific entry for this compound in crystallographic databases was not identified in the conducted search. researchgate.net The determination of its crystal structure would require experimental work involving crystal growth and subsequent X-ray diffraction analysis.

Table 2: Key Stages of X-ray Crystallography

| Stage | Description |

|---|---|

| Crystallization | Growing a high-quality single crystal of the compound. |

| Data Collection | Mounting the crystal and collecting the X-ray diffraction pattern. |

| Structure Solution | Determining the initial positions of the atoms from the diffraction data. |

| Structure Refinement | Optimizing the atomic positions to best fit the experimental data. |

Q & A

Q. What are the recommended methods for synthesizing 2-(Methylamino)propanenitrile, and how can reaction conditions be optimized?

this compound (CAS 693-05-0) is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting methylamine with acrylonitrile under controlled pH and temperature. Key parameters include:

- Temperature : Maintain 0–5°C to minimize side reactions like polymerization.

- Solvent : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Stoichiometry : A 1:1 molar ratio of methylamine to acrylonitrile ensures minimal byproducts.

For optimization, monitor reaction progress using GC-MS to detect unreacted acrylonitrile and quantify yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR Spectroscopy : Confirm the presence of the methylamino (-NCH₃) and nitrile (-C≡N) groups. The methyl protons resonate at δ ~2.3 ppm, while the nitrile carbon appears at ~120 ppm in ¹³C NMR .

- FT-IR : Detect characteristic peaks for C≡N (~2240 cm⁻¹) and N-H stretching (~3300 cm⁻¹).

- GC-MS : Assess purity (>97% by GC) and identify impurities like unreacted acrylonitrile .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods due to potential release of toxic HCN vapors under acidic conditions.

- Waste Disposal : Collect waste in sealed containers for incineration by certified hazardous waste handlers .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what are its applications in catalysis?

The compound acts as a ligand via its nitrile and methylamino groups. For example:

- Metal Complexation : Reacts with Ni(II) to form [Ni(3-((pyridin-2-yl)methylamino)propanenitrile dithiocarbamato)], confirmed by X-ray crystallography. Such complexes exhibit catalytic activity in cross-coupling reactions .

- Design Considerations : Steric hindrance from the methyl group influences binding modes. DFT calculations can predict ligand-metal interaction energies .

Q. What strategies resolve contradictions in reported solubility data for this compound?

Discrepancies arise from solvent polarity and temperature variations. A systematic approach includes:

- Solubility Screening : Test in water, ethanol, and dichloromethane at 25°C and 50°C.

- Data Validation : Cross-reference with PubChem (water solubility: ~50 g/L) and experimental measurements using UV-Vis spectroscopy .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic additions?

- DFT Calculations : Optimize the molecule’s geometry and calculate Fukui indices to identify electrophilic/nucleophilic sites.

- Reactivity Insights : The nitrile group is susceptible to nucleophilic attack (e.g., by Grignard reagents), while the methylamino group can act as a weak base .

Methodological Challenges

Q. How to design experiments to study the degradation pathways of this compound under environmental conditions?

Q. What advanced techniques elucidate the compound’s role in supramolecular assembly?

- Single-Crystal X-ray Diffraction : Resolve hydrogen-bonding networks (e.g., C-H···N interactions) in co-crystals with benzoic acid derivatives.

- Thermogravimetric Analysis (TGA) : Assess thermal stability and phase transitions during assembly .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.